N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidine ring, a furochromenone core, and an acetamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Furochromenone Core: This involves the condensation of suitable aromatic aldehydes with active methylene compounds, followed by cyclization and oxidation steps.
Coupling of the Pyrrolidine and Furochromenone Units: The pyrrolidine derivative is then coupled with the furochromenone core using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural motifs.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or expression. The pathways involved could include signal transduction, gene regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
- N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propionamide
- N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butyramide
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide stands out due to its specific combination of structural features, which may confer unique chemical reactivity and biological activity. Its distinct arrangement of functional groups allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H28N2O4/c1-5-25-8-6-7-16(25)11-24-20(26)10-19-14(3)18-9-17-13(2)12-28-21(17)15(4)22(18)29-23(19)27/h9,12,16H,5-8,10-11H2,1-4H3,(H,24,26) |
InChI Key |
VEIYYDIBKOCFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C |
Origin of Product |
United States |
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